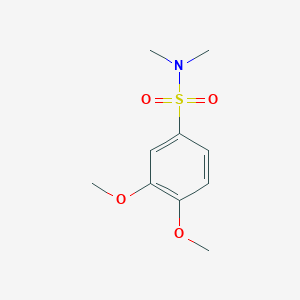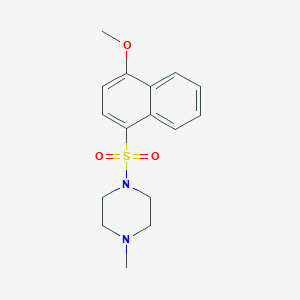![molecular formula C16H13F3O2 B275720 1-(4-{[4-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275720.png)
1-(4-{[4-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{[4-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone, commonly known as TFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFB is a ketone that belongs to the class of aryl ketones and is widely used in various research applications.
Mecanismo De Acción
The mechanism of action of TFB is not fully understood. However, it is believed that TFB acts as an electron-withdrawing group due to the presence of the trifluoromethyl group. This property makes TFB an excellent probe molecule for studying the electronic properties of various organic compounds.
Biochemical and Physiological Effects:
TFB has no known biochemical or physiological effects. It is not used as a drug or medication and is only used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TFB in lab experiments include its high purity, stability, and ease of handling. TFB is also readily available and relatively inexpensive. However, TFB has some limitations, including its low solubility in water and some organic solvents. This property can make it difficult to use in certain experiments.
Direcciones Futuras
TFB has a wide range of potential future directions in scientific research. Some possible future directions include the development of new synthetic methods for TFB, the use of TFB as a probe molecule in biological systems, and the use of TFB in the development of new drugs and medications. Additionally, TFB could be used in the development of new materials with unique electronic and optical properties. The potential applications of TFB in scientific research are vast, and further exploration is needed to fully understand its properties and potential uses.
Métodos De Síntesis
The synthesis of TFB involves the reaction of 4-(Trifluoromethyl)benzyl alcohol with 4-hydroxyacetophenone in the presence of a base catalyst. The reaction leads to the formation of TFB, which is a white crystalline solid with a melting point of 76-78°C. The purity of TFB can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
TFB has been extensively used in scientific research due to its unique properties. It is widely used as a probe molecule in various spectroscopic and analytical techniques such as NMR, IR, and UV-Vis spectroscopy. TFB is also used as a ligand in coordination chemistry and catalysis. In addition, TFB is used as a reagent in organic synthesis to introduce the trifluoromethyl group into various organic compounds.
Propiedades
Nombre del producto |
1-(4-{[4-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone |
|---|---|
Fórmula molecular |
C16H13F3O2 |
Peso molecular |
294.27 g/mol |
Nombre IUPAC |
1-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]ethanone |
InChI |
InChI=1S/C16H13F3O2/c1-11(20)13-4-8-15(9-5-13)21-10-12-2-6-14(7-3-12)16(17,18)19/h2-9H,10H2,1H3 |
Clave InChI |
QEPRGJCXMFPMFP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(F)(F)F |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)




![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)
![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)




![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)
![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)
